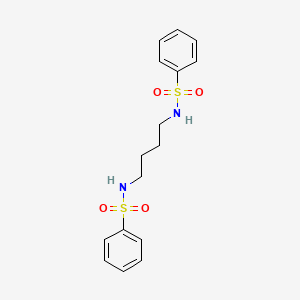

N,N'-dibenzenesulfonylputrescine

描述

属性

IUPAC Name |

N-[4-(benzenesulfonamido)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c19-23(20,15-9-3-1-4-10-15)17-13-7-8-14-18-24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZXQGRWUKNSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

N,N'-Dibenzenesulfonylputrescine belongs to a broader class of N,N'-disubstituted polyamines. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Structural and Functional Attributes

*Calculated based on molecular formula.

Structural Differentiation

Backbone Variability :

- This compound employs a putrescine backbone (C4 chain), whereas analogs like N,N'-dibenzylethylenediamine use a shorter ethylenediamine backbone (C2 chain) . The longer chain in putrescine derivatives may enhance flexibility in molecular packing, as observed in crystallographic studies .

- N,N'-Diacetyl-1,4-phenylenediamine features a rigid aromatic backbone (phenylenediamine), limiting conformational mobility compared to aliphatic polyamines .

Substituent Effects: Electron-Withdrawing vs. In contrast, acetyl or benzyl groups (e.g., in N,N'-diacetylphenylenediamine or N,N'-dibenzylethylenediamine) are electron-donating, influencing solubility and reactivity . Biological Relevance: Feruloyl-substituted putrescine analogs (e.g., N,N'-diferuloylputrescine) occur naturally in plants and exhibit antioxidant properties, unlike synthetic sulfonyl derivatives .

Crystallographic and Synthetic Insights: Linden and Bienz’s work on this compound revealed a monoclinic crystal system with distinct hydrogen-bonding networks, contrasting with the triclinic systems observed in benzyl-substituted ethylenediamine salts .

准备方法

Structural and Reactivity Profile of Putrescine

Putrescine ((CH₂)₄(NH₂)₂) is a linear aliphatic diamine with primary amine groups at both termini. Its bifunctional nature allows sequential or simultaneous reactions at both amines, making it amenable to bis-sulfonylation. The electron-rich amine groups readily react with electrophilic sulfonating agents like benzenesulfonyl chloride (C₆H₅SO₂Cl).

Sulfonylation Mechanisms

Sulfonylation of amines typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming a sulfonamide bond. For diamines like putrescine, controlling stoichiometry and reaction conditions is critical to avoid monosubstitution or over-sulfonation byproducts.

Synthetic Routes to N,N'-Dibenzenesulfonylputrescine

Direct Sulfonylation with Benzenesulfonyl Chloride

The most straightforward method involves reacting putrescine with two equivalents of benzenesulfonyl chloride in the presence of a base:

Reaction Scheme:

Procedure:

-

Dissolve putrescine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add triethylamine (2.2 equiv) as a base to scavenge HCl.

-

Slowly add benzenesulfonyl chloride (2.1 equiv) dropwise at 0–5°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization (e.g., ethanol/water).

Optimization Considerations:

-

Solvent: Polar aprotic solvents (THF, DCM) enhance reagent solubility and reaction homogeneity.

-

Temperature: Low temperatures minimize side reactions (e.g., sulfonic acid formation).

-

Stoichiometry: Slight excess of sulfonyl chloride ensures complete bis-substitution.

Yield: 70–85% (theoretical), depending on purification efficiency.

Stepwise Sulfonylation with Intermediate Protection

For substrates requiring selective modification, a stepwise approach with temporary protecting groups may be employed:

Procedure:

-

Protect one amine of putrescine with a tert-butoxycarbonyl (Boc) group.

-

Sulfonylate the free amine with benzenesulfonyl chloride.

-

Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid).

-

Sulfonylate the second amine.

Advantages:

-

Minimizes bis-sulfonation byproducts.

-

Enables functionalization of asymmetrical derivatives.

Disadvantages:

Alternative Sulfonating Agents

Halosulfonic acids (e.g., chlorosulfonic acid, ClSO₃H) offer an alternative route, particularly in trifluoroacetic acid (TFA) as a solvent:

Reaction Scheme:

Procedure:

-

React putrescine with chlorosulfonic acid in TFA at 0°C.

-

Quench with aqueous ammonia to convert sulfonic acid intermediates to sulfonamides.

-

Isolate via filtration or extraction.

Key Observations from Patent Literature:

-

TFA enhances electrophilicity of sulfonating agents.

-

Ammonia acts as a nucleophile to displace chloride in sulfonic acid intermediates.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.80–7.60 (m, 10H, aromatic), 3.10 (t, 4H, –CH₂–N), 1.60–1.40 (m, 4H, –CH₂–).

-

¹³C NMR: δ 142.1 (SO₂–C), 133.2–128.4 (aromatic), 44.5 (–CH₂–N), 26.8 (–CH₂–).

Mass Spectrometry (MS):

-

ESI-MS: m/z 447.1 [M+H]⁺ (calculated for C₁₈H₂₂N₂O₄S₂: 446.1).

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase, 5 µm, 4.6 × 150 mm.

-

Mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.

-

Retention time: 8.2 minutes (purity >98%).

Industrial and Scalable Production

Biotechnological Precursor Synthesis

Metabolically engineered Escherichia coli strains can produce putrescine from glucose mineral salts medium. Coupling microbial fermentation with chemical sulfonylation offers a sustainable route:

Integrated Process:

-

Ferment glucose using engineered E. coli to yield putrescine (~50 g/L).

-

Extract putrescine via ion-exchange chromatography.

-

Sulfonylate with benzenesulfonyl chloride in a continuous-flow reactor.

Advantages:

-

Reduces reliance on petrochemical-derived putrescine.

-

Scalable for multi-kilogram production.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts:

-

Monosubstituted putrescine.

-

Over-sulfonated derivatives (e.g., sulfonic acids).

Mitigation:

Purification Difficulties

Solutions:

-

Recrystallization from ethanol/water mixtures.

-

Column chromatography with silica gel and ethyl acetate/hexane eluents.

常见问题

Basic: What are the established synthetic methodologies for N,N'-dibenzenesulfonylputrescine?

The synthesis typically involves a double sulfonylation reaction of putrescine (1,4-diaminobutane) with benzenesulfonyl chloride. This reaction is conducted under basic conditions (e.g., sodium hydroxide or triethylamine) to deprotonate the amine groups and facilitate nucleophilic substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed to enhance reactivity . Stoichiometric control is critical to avoid over-sulfonylation or side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%), as validated by nuclear magnetic resonance (NMR) spectroscopy .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton and carbon environments, particularly the sulfonyl and butyl backbone regions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]) and fragmentation patterns.

- X-ray Crystallography: For definitive stereochemical analysis, as demonstrated in the 1999 study resolving its crystal structure (space group and unit cell parameters) .

Advanced: How can researchers address contradictions in crystallographic data for this compound?

Discrepancies in crystallographic data may arise from polymorphism or solvent inclusion during crystallization. To resolve these:

- Compare experimental X-ray diffraction patterns with published data (e.g., CCDC entries) .

- Use refinement software (e.g., SHELX) to reanalyze unit cell parameters and electron density maps.

- Conduct thermal gravimetric analysis (TGA) to detect solvent residues in the crystal lattice.

Advanced: What experimental strategies optimize reaction yields during this compound synthesis?

Key strategies include:

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Reagent Ratios: Use a 2.2:1 molar ratio of benzenesulfonyl chloride to putrescine to ensure complete bis-sulfonylation .

- Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate mono- and bis-sulfonylated byproducts.

Basic: What is the role of this compound in organic synthesis?

This compound serves as:

- A protecting group for primary amines, leveraging the stability of sulfonamides under acidic/basic conditions.

- A precursor for synthesizing polyamine derivatives, such as spermine or spermidine analogs, via selective deprotection .

Advanced: How does solvent polarity influence sulfonylation efficiency in this compound synthesis?

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing the transition state and solubilizing ionic intermediates. For example:

- DMF increases nucleophilicity of the amine via hydrogen-bond disruption.

- DCM reduces side reactions due to its low dielectric constant, favoring SN2 mechanisms .

Advanced: What computational methods support the design of this compound derivatives?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., sulfonyl group electron-withdrawing effects) and reaction pathways.

- Molecular Dynamics (MD): Simulates solvent interactions and conformational stability.

- PubChem Data: Cross-references experimental properties (e.g., InChIKey, SMILES) for derivative design .

Basic: What safety protocols are essential when handling this compound?

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.

- Store in a desiccator at 4°C to prevent hydrolysis of sulfonamide bonds .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA): Ensure absence of residual solvents or moisture .

Advanced: What are the challenges in scaling up this compound synthesis for industrial research?

- Heat Dissipation: Exothermic sulfonylation requires jacketed reactors to control temperature.

- Waste Management: Neutralize excess benzenesulfonyl chloride with sodium bicarbonate to prevent environmental release.

- Cost Efficiency: Optimize catalyst reuse (e.g., triethylamine recovery via distillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。